molecular formula C18H15N3O3S B2952508 N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide CAS No. 313505-12-3

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

Cat. No.: B2952508
CAS No.: 313505-12-3
M. Wt: 353.4
InChI Key: FIZFZHPWVKYLRN-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a thiazole-derived benzamide compound characterized by a 3,4-dimethylphenyl substituent on the thiazole ring and a 4-nitrobenzamide moiety. The thiazole core is a five-membered heterocycle containing nitrogen and sulfur, which is often leveraged in medicinal chemistry for its bioisosteric properties and metabolic stability .

Properties

IUPAC Name

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c1-11-3-4-14(9-12(11)2)16-10-25-18(19-16)20-17(22)13-5-7-15(8-6-13)21(23)24/h3-10H,1-2H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZFZHPWVKYLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The nitrobenzamide group can be introduced via a nitration reaction followed by amidation.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the 3,4-dimethylphenyl-thiazole and 4-nitrobenzamide groups. Comparisons with similar derivatives highlight the impact of substituent positioning and electronic properties:

Compound Name Thiazole Substituent Benzamide Substituent Key Structural Differences Potential Functional Implications Reference
Target Compound 3,4-dimethylphenyl 4-nitro Enhanced hydrophobicity; electron-deficient nitro group
N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 2,4-dimethylphenyl 4-nitro Methyl group positions (2,4 vs. 3,4) Altered steric hindrance and binding affinity
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide 4-methoxyphenyl 4-nitro Methoxy (electron-donating) vs. methyl Increased solubility; reduced logP
N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-4-nitrobenzamide 4-chlorophenoxymethyl-thiadiazole 4-nitro Thiadiazole core; chlorophenoxy substituent Higher polarity; altered target selectivity
5c (N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide) Phenyl 4-chloro Chloro (moderate electron-withdrawing) vs. nitro Reduced electron deficiency; anti-inflammatory activity

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects : The 3,4-dimethylphenyl group introduces steric bulk compared to 2,4-dimethylphenyl (), which may influence binding pocket accessibility.
  • Core heterocycle variations : Replacement of thiazole with thiadiazole () or triazole () alters ring electronics and hydrogen-bonding capacity.

Biological Activity

N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies and findings.

  • Molecular Formula : C19H17N3O3S
  • Molecular Weight : 367.42 g/mol
  • CAS Number : 438611-21-3

Synthesis

The synthesis of this compound typically involves the reaction of specific thiazole derivatives with nitro-substituted benzamides. The synthetic pathway generally includes:

  • Formation of Thiazole Ring : Using appropriate starting materials containing sulfur and nitrogen.
  • Nitro Substitution : Introducing the nitro group at the para position of the benzamide.
  • Purification : Utilizing techniques such as chromatography to isolate the desired product.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that 4-nitro-substituted compounds can induce apoptosis in tumor cells through mechanisms such as:

  • Reactive Oxygen Species (ROS) Generation : These compounds can increase ROS levels, leading to oxidative stress and subsequent apoptosis in cancer cells .
  • DNA Interaction : Some derivatives may bind to DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Preliminary studies suggest that this compound may also possess antimicrobial properties. The thiazole ring is known for its activity against various bacterial strains, potentially making this compound a candidate for further investigation in antimicrobial therapy.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Through ROS-mediated pathways.
  • Inhibition of Cell Proliferation : By interfering with critical cellular processes.
  • Targeting Specific Pathways : Such as those involved in tumor growth and survival.

Case Studies

  • Cytotoxicity Studies : A study evaluating the cytotoxic effects of similar thiazole derivatives found that modifications at specific positions significantly enhanced their activity against cancer cell lines .
  • Antimicrobial Efficacy : A comparative analysis indicated that thiazole-based compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential .

Data Table

PropertyValue
Molecular FormulaC19H17N3O3S
Molecular Weight367.42 g/mol
CAS Number438611-21-3
Anticancer ActivityYes (various cell lines)
Antimicrobial ActivityPreliminary evidence available

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